![molecular formula C17H19N5O4 B140559 Nitrodenafil CAS No. 147676-99-1](/img/structure/B140559.png)
Nitrodenafil
Overview
Description
Nitrodenafil is a chemical compound with the molecular formula C17H19N5O4 . It is a synthetic analogue of sildenafil, a medication used to treat erectile dysfunction .
Molecular Structure Analysis
Nitrodenafil has a molecular weight of 357.4 g/mol . Its InChI (International Chemical Identifier) isInChI=1S/C17H19N5O4/c1-4-6-12-14-15 (21 (3)20-12)17 (23)19-16 (18-14)11-9-10 (22 (24)25)7-8-13 (11)26-5-2/h7-9H,4-6H2,1-3H3, (H,18,19,23)
. This provides a unique textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
Nitrodenafil has a density of 1.4±0.1 g/cm3, a boiling point of 579.7±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . Its molar refractivity is 93.7±0.5 cm3, and it has a molar volume of 252.1±7.0 cm3 .Scientific Research Applications
Nitrodenafil in Dietary Supplements
Nitrodenafil, an analogue of sildenafil, has been detected in dietary supplements. A study identified it as a derivative of the phosphodiesterase-5 inhibitor aildenafil with a nitrosamine moiety, named nitroso-prodenafil. This study highlighted the potential risks associated with the use of such unapproved drugs in supplements (Venhuis et al., 2011).
Nitrodenafil's Structural Analysis
A comprehensive study on the structural analysis of nitrodenafil revealed that it is a sildenafil analogue. Through techniques like LC-UV, LC/MS, high-resolution MS, NMR spectrometry, and X-ray crystal structure analysis, its structure was established, further contributing to the understanding of such compounds in scientific research (Sakamoto et al., 2012).
Overview of Phosphodiesterase-5 Inhibitors
While nitrodenafil specifically wasn't the focus, studies on phosphodiesterase-5 inhibitors, to which nitrodenafil is related, provide insights into the broader category of these compounds. These studies delve into the mechanisms of action, potential therapeutic applications, and the biological interactions of PDE-5 inhibitors, offering a foundational understanding relevant to nitrodenafil research (Rosen & Kostis, 2003).
Nitrodenafil's Implication in Neuroprotection
Although not directly focused on nitrodenafil, studies on PDE5 inhibitors, a class nitrodenafil belongs to, have explored their potential in neuroprotection. For example, sildenafil has been shown to protect against neurotoxicity by modulating factors like calpain, CREB, and BDNF, which could be relevant in understanding nitrodenafil's potential in similar applications (Puerta et al., 2010).
Cardioprotection and Phosphodiesterase-5 Inhibition
Research on PDE-5 inhibitors, including sildenafil and vardenafil, has suggested their role in cardioprotection, which can be a significant aspect when considering the research applications of similar compounds like nitrodenafil. These inhibitors have been found to exert cardioprotective effects through mechanisms involving nitric oxide and mitochondrial channels, potentially offering insights into nitrodenafil's applications in cardiovascular research (Kukreja et al., 2004).
Mechanism of Action
Target of Action
Nitrodenafil, like other phosphodiesterase type 5 (PDE-5) inhibitors, primarily targets the PDE-5 enzyme . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum . cGMP is a crucial molecule that regulates the relaxation and contraction of smooth muscle cells, playing a significant role in erectile function .
Mode of Action
Nitrodenafil inhibits the PDE-5 enzyme, preventing the breakdown of cGMP . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which leads to the production of cGMP . The increased levels of cGMP cause smooth muscle relaxation and an inflow of blood to the corpus cavernosum, resulting in an erection . By inhibiting PDE-5, Nitrodenafil enhances the effect of NO, leading to increased levels of cGMP, and thus promoting erectile function .
Biochemical Pathways
The primary biochemical pathway involved in Nitrodenafil’s action is the NO/cGMP pathway . When sexual stimulation occurs, NO is released in the corpus cavernosum. NO then activates the enzyme guanylate cyclase, which results in increased levels of cGMP . The accumulation of cGMP leads to the relaxation of smooth muscles in the corpus cavernosum, allowing for increased blood flow and an erection . Nitrodenafil’s inhibition of PDE-5 prolongs the action of cGMP, enhancing this pathway .
Pharmacokinetics
These drugs are typically well-absorbed after oral administration, and their bioavailability can be influenced by factors such as food intake . They are widely distributed in the body and are primarily metabolized by the liver, specifically through the CYP3A4 enzyme . The metabolites are usually excreted in the feces and urine .
Result of Action
The molecular and cellular effects of Nitrodenafil’s action primarily involve the relaxation of smooth muscle cells in the corpus cavernosum, leading to vasodilation and increased blood flow . This results in improved erectile function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Nitrodenafil. Factors such as diet, concurrent medications, and individual health status can impact the drug’s absorption and metabolism . For instance, a high-fat meal might delay the absorption of the drug, reducing its efficacy . Concurrent use of other medications, particularly those metabolized by the same liver enzymes, could potentially lead to drug interactions . Additionally, individual health conditions, particularly liver or kidney disease, could affect the drug’s metabolism and excretion, potentially necessitating dosage adjustments .
Safety and Hazards
properties
IUPAC Name |
5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMINGHHRIRWKPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611630 | |
Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nitrodenafil | |
CAS RN |
147676-99-1 | |
Record name | Nitrodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITRODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.